molecular formula C21H22ClN3O7S B2762007 N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-60-9

N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2762007
CAS RN: 868982-60-9
M. Wt: 495.93
InChI Key: ZNEMRAHUICZAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is an oxalamide derivative with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Oxalamides are a class of compounds characterized by the presence of a C2H2N2O2 (oxalamide) functional group. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a type of oxygen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide functional group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The presence of these groups could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin groups. Oxalamides can undergo reactions such as hydrolysis, while the 2,3-dihydrobenzo[b][1,4]dioxin moiety can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Structural Insights

The research has explored the synthesis of oxazolidinones and their derivatives, highlighting the chemical flexibility and potential for creating various biologically active compounds. For instance, studies have demonstrated the synthesis of spiro-fused 2-alkoxy-2-amino-Δ3-1,3,4-oxadiazolines and their transformation into corresponding aminooxycarbenes, indicating the utility of these compounds in generating nucleophilic carbenes, a valuable class of intermediates in organic synthesis (Couture & Warkentin, 1997). Similarly, research into the synthesis of highly functionalized β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrates the potential of such compounds in antimicrobial activity, underscoring the relevance of oxazolidinone derivatives in medicinal chemistry (Babu, Pitchumani, & Ramesh, 2012).

Methodological Advances

Advancements in methodological approaches for the synthesis of sulfamides using N-sulfamoyloxazolidinone derivatives have been reported, offering a safer and more convenient synthetic methodology. This highlights the role of oxazolidinone derivatives in improving the synthesis of sulfamides, which are important in pharmaceutical development (Borghese et al., 2006).

Structural and Interaction Studies

Investigations into the crystal structures of oxazolidinecarbohydrazides have provided insights into the weak interactions, such as C-H···O and π-π stacking interactions, which are crucial for understanding the molecular behavior of these compounds in various contexts (Nogueira et al., 2015). Such studies are fundamental for the application of these compounds in material science and pharmaceuticals.

Reactivity and Mechanistic Insights

The chemistry of cyclic aminooxycarbenes, generated from oxazolidin-2-ylidenes through thermolysis of Δ3-1,3,4-oxadiazolines, reveals the potential of these intermediates in organic synthesis, particularly in reactions involving insertion into the OH bond of phenols and the formation of spiro-fused hydantoins (Couture & Warkentin, 1997).

properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O7S/c22-16-4-2-1-3-14(16)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)15-5-6-17-18(11-15)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMRAHUICZAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.